molecular formula C6H5N3 B1320967 2-(Pyridazin-3-YL)acetonitrile CAS No. 27349-80-0

2-(Pyridazin-3-YL)acetonitrile

Cat. No. B1320967
CAS RN: 27349-80-0
M. Wt: 119.12 g/mol
InChI Key: SPJOPCDICFIYGR-UHFFFAOYSA-N
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Description

2-(Pyridazin-3-YL)acetonitrile is an organic compound that belongs to the pyridazine family. It has a molecular weight of 119.13 and is a white to yellow solid . Its IUPAC name is 3-pyridazinylacetonitrile .


Molecular Structure Analysis

The InChI code for 2-(Pyridazin-3-YL)acetonitrile is 1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2 . This indicates that the molecule consists of a pyridazine ring attached to an acetonitrile group.


Physical And Chemical Properties Analysis

2-(Pyridazin-3-YL)acetonitrile is a white to yellow solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Anti-Inflammatory Applications

“2-(Pyridazin-3-YL)acetonitrile” derivatives have been studied for their potential anti-inflammatory effects. For instance, some compounds like the 5-acyl-N-methyl derivative have shown activity in inhibiting prostaglandin E2 and interleukin activity in vivo on lipopolysaccharide-stimulated rat peritoneal macrophages .

Synthesis of Azapentalenes

The compound’s structure allows for its use in the synthesis of azapentalenes, which are a class of nitrogen-containing heterocycles. This is achieved through ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom .

Pharmaceutical Research

As a building block in pharmaceutical research, “2-(Pyridazin-3-YL)acetonitrile” can be utilized to create various bioactive molecules. Its presence in peer-reviewed papers and technical documents suggests its relevance in the development of new drugs .

Material Availability for Research

The availability of “2-(Pyridazin-3-YL)acetonitrile” from multiple suppliers indicates its demand and utility in scientific research, particularly in chemistry and biochemistry studies .

Analytical Studies

The compound is also used in analytical studies, where its properties such as NMR, HPLC, LC-MS, and UPLC are documented for reference in various research applications .

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety precautions include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The pyridazine ring, to which 2-(Pyridazin-3-YL)acetonitrile belongs, is endowed with unique physicochemical properties that make it an attractive heterocycle for drug design . The recent approvals of drugs that incorporate a pyridazine ring suggest that this structure should be extensively studied for therapeutic benefits .

properties

IUPAC Name

2-pyridazin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJOPCDICFIYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridazin-3-YL)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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